molecular formula C8H12ClFN2O B2744433 2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride CAS No. 2416243-31-5

2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride

Cat. No.: B2744433
CAS No.: 2416243-31-5
M. Wt: 206.65
InChI Key: HJZOESXXGGEHAB-UHFFFAOYSA-N
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Description

2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride is a chemical compound with the molecular formula C8H11FN2O·HCl and a molecular weight of 206.65 g/mol . This compound is characterized by the presence of an amino group, a fluoropyridine ring, and a propanol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that it could act as a precursor for the synthesis of more complex molecules, given its functional groups .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride typically involves the reaction of 2-fluoropyridine with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The compound is then subjected to rigorous quality control measures to ensure it meets the required specifications for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the pyridine ring, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where these properties are advantageous .

Properties

IUPAC Name

2-amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O.ClH/c9-8-6(2-1-3-11-8)4-7(10)5-12;/h1-3,7,12H,4-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTCVPGNGVTZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)CC(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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